molecular formula C7H11N3 B2460775 1-(Pyrazin-2-YL)propan-1-amine CAS No. 1182833-44-8

1-(Pyrazin-2-YL)propan-1-amine

Cat. No. B2460775
M. Wt: 137.186
InChI Key: UIIGJODTCNZNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115087B2

Procedure details

The 2-(1-azidopropyl)pyrazine (56 mg) was dissolved in the THF (5 ml) and water (1 ml) and the PS—PPh3 (225 mg) added. The reaction mixture was heated to 50° C. and left to stir for approx. 20 hours. The mixture was filtered under vacuum and rinsed with DCM (a precipitate formed and re-dissolved with MeOH) then MeOH. The filtrate was evaporated to yield the title compound as a yellow oil which was used without further purification. [M+H]+ 138.
Name
2-(1-azidopropyl)pyrazine
Quantity
56 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
225 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:7]1[CH:12]=[N:11][CH:10]=[CH:9][N:8]=1)[CH2:5][CH3:6])=[N+]=[N-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO>C1COCC1.O>[N:8]1[CH:9]=[CH:10][N:11]=[CH:12][C:7]=1[CH:4]([NH2:1])[CH2:5][CH3:6]

Inputs

Step One
Name
2-(1-azidopropyl)pyrazine
Quantity
56 mg
Type
reactant
Smiles
N(=[N+]=[N-])C(CC)C1=NC=CN=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
225 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir for approx. 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
The mixture was filtered under vacuum
WASH
Type
WASH
Details
rinsed with DCM (a precipitate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C(CC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.